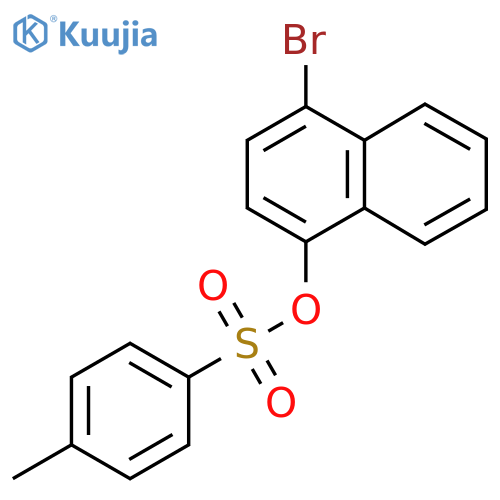Cas no 2757890-96-1 (4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate)

2757890-96-1 structure
商品名:4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- 4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
- 2757890-96-1
- EN300-37153289
- 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C17H13BrO3S/c1-12-6-8-13(9-7-12)22(19,20)21-17-11-10-16(18)14-4-2-3-5-15(14)17/h2-11H,1H3
- InChIKey: BDEZYCWOSQWABU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2C=CC=CC=21)OS(C1C=CC(C)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 375.97688g/mol
- どういたいしつりょう: 375.97688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37153289-0.5g |
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate |
2757890-96-1 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
| Enamine | EN300-37153289-1.0g |
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate |
2757890-96-1 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
| Enamine | EN300-37153289-0.25g |
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate |
2757890-96-1 | 95.0% | 0.25g |
$354.0 | 2025-03-18 | |
| Enamine | EN300-37153289-0.1g |
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate |
2757890-96-1 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
| Enamine | EN300-37153289-2.5g |
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate |
2757890-96-1 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
| Enamine | EN300-37153289-10.0g |
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate |
2757890-96-1 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 | |
| Enamine | EN300-37153289-0.05g |
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate |
2757890-96-1 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
| Enamine | EN300-37153289-5.0g |
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate |
2757890-96-1 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 |
4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
2757890-96-1 (4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate) 関連製品
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
